

In-Depth Technical Guide: Physicochemical Properties of E3 Ligase Ligand 24

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Compound of Interest		
Compound Name:	E3 ligase Ligand 24	
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Abstract

E3 ligase Ligand 24, also identified as Compound 24, is a potent and selective small molecule binder of the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. With a reported half-maximal inhibitory concentration (IC₅₀) of 0.053 μM, this ligand has emerged as a significant tool in the field of targeted protein degradation (TPD).[1][2] Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the DCAF15 E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the known physicochemical properties of E3 ligase Ligand 24, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Physicochemical Data Summary

The key physicochemical properties of **E3 ligase Ligand 24** (Compound 24) have been determined through a combination of experimental and computational methods. These properties are crucial for understanding its drug-like characteristics, including solubility, permeability, and potential for oral bioavailability.



Property	Value	Data Source
IUPAC Name	5-[[3,4-bis(chloranyl)-1~{H}-indol-7-yl]sulfamoyl]- {N}, {N},3-trimethyl-furan-2-carboxamide	Primary Literature
Molecular Formula	C18H17Cl2N3O4S	Calculated
Molecular Weight	458.32 g/mol	Mass Spectrometry
IC ₅₀ (DCAF15 Binding)	0.053 μΜ	[1][2]
Calculated logP (cLogP)	3.5	Computational Model
Topological Polar Surface Area (TPSA)	104.9 Ų	Computational Model
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	6	Calculated
Rotatable Bonds	4	Calculated

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **E3 ligase Ligand 24** and its function in a PROTAC context.

Determination of DCAF15 Binding Affinity (IC₅₀) via Fluorescence Polarization Assay

This protocol describes a competitive binding assay to quantify the affinity of Ligand 24 for the DCAF15 protein.

Principle: A fluorescently labeled ligand (tracer) with known affinity for DCAF15 is used. In the absence of a competitor, the tracer bound to the larger DCAF15 protein rotates slowly, resulting in a high fluorescence polarization signal. When an unlabeled competitor, such as Ligand 24, is introduced, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the polarization signal. The IC_{50} is the concentration of the competitor that causes a 50% reduction in the tracer's binding.



Materials:

- Purified, recombinant human DCAF15-DDB1 complex
- A fluorescently labeled tracer molecule with known affinity for DCAF15
- E3 ligase Ligand 24 (Compound 24)
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% (v/v) Tween-20 and 1 mM DTT
- 384-well, non-stick, black microplates
- Fluorescence polarization plate reader

Procedure:

- Reagent Preparation: Prepare a stock solution of E3 ligase Ligand 24 in 100% DMSO.
 Perform a serial dilution in assay buffer to create a range of concentrations for the assay.
- Assay Setup: To each well of the microplate, add the fluorescent tracer at a fixed concentration (typically at or below its Kd).
- Add the serially diluted Ligand 24 to the respective wells. Include control wells with assay buffer only (for high polarization signal) and wells with a saturating concentration of a known non-fluorescent DCAF15 binder (for low polarization signal).
- Initiate the reaction by adding the DCAF15-DDB1 protein complex to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization in milli-polarization units (mP) using a
 plate reader with appropriate excitation and emission filters for the chosen fluorophore.
- Data Analysis: Plot the mP values against the logarithm of the Ligand 24 concentration. Fit
 the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀
 value.



Assessment of BRD4 Protein Degradation by a Ligand 24-based PROTAC

This protocol details the use of Western blotting to measure the degradation of a target protein, in this case, BRD4, induced by a PROTAC containing Ligand 24.

Principle: A PROTAC molecule containing Ligand 24 will facilitate the formation of a ternary complex between DCAF15 and the target protein (BRD4). This proximity leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. The reduction in the total cellular level of BRD4 is quantified by Western blotting.

Materials:

- Human cell line expressing BRD4 (e.g., HEK293T, MDA-MB-231)[3]
- PROTAC molecule incorporating E3 ligase Ligand 24 and a BRD4-binding moiety
- Cell culture medium, fetal bovine serum (FBS), and antibiotics
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
- Primary antibodies: Rabbit anti-BRD4 and Mouse anti-GAPDH (as a loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

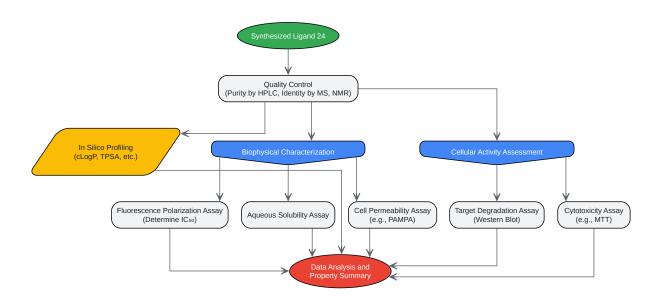


- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
 the cells with a range of concentrations of the Ligand 24-based PROTAC for a specified
 duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
- · SDS-PAGE and Western Blotting:
 - o Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane again with TBST.
 - Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.

Mandatory Visualizations DCAF15-Mediated Protein Degradation Signaling Pathway

Caption: DCAF15-mediated protein degradation induced by a Ligand 24-based PROTAC.

Experimental Workflow for Ligand Characterization



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Caption: Workflow for the physicochemical and biological characterization of Ligand 24.

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